
3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used in the creation of many biologically active compounds . The compound also seems to have a sulfonyl group attached to the pyrrolidine ring, and an oxazolidine-2,4-dione group. Oxazolidinones are a class of compounds that have been used as antibiotics, such as linezolid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would provide a rigid, three-dimensional structure due to its cyclic nature . The sulfonyl group would likely contribute to the polarity of the molecule, and the oxazolidine-2,4-dione group could potentially form hydrogen bonds with other molecules.科学的研究の応用
Sulfonamides and Related Derivatives
Sulfonamide compounds, including those with sulfonyl and pyrrolidine structures, are known for their significant biological activities. They serve as key frameworks in the development of various therapeutic agents due to their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and immunosuppressive properties. The versatility of sulfonamides has been highlighted in literature reviews, emphasizing their role in medicinal chemistry as potent pharmacophoric moieties capable of generating new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Pyrrolidine in Drug Discovery
Pyrrolidine rings, a core structure in many biologically active compounds, are widely utilized in medicinal chemistry. Their incorporation into molecules aims at enhancing pharmacophore space exploration, contributing to stereochemistry, and increasing three-dimensional coverage. Pyrrolidine derivatives, including those integrated with oxazolidinone and sulfonamide functionalities, have been extensively reviewed for their role in synthesizing compounds with various biological profiles, offering insights into structure-activity relationships and stereoisomerism's impact on drug efficacy (Li Petri et al., 2021).
Oxazolidinone Derivatives
Oxazolidinone derivatives, known for their applications in antibiotic development, exemplify the potential of incorporating 3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione-like structures in drug design. Research on these compounds focuses on understanding their mechanism of action, optimizing their pharmacokinetic properties, and exploring their broad-spectrum antimicrobial activities. The chemical versatility and biological relevance of oxazolidinones underscore the importance of this class in addressing therapeutic needs and designing new pharmacological agents.
Environmental Applications
Compounds with structures related to 3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione also find applications in environmental science, particularly in the degradation and removal of organic pollutants. Research into sulfonamide and related derivatives has explored their potential in treating wastewater and removing contaminants, highlighting the intersection between organic chemistry and environmental sustainability (Prasannamedha & Kumar, 2020).
特性
IUPAC Name |
3-[1-(3-phenoxypropylsulfonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c19-15-12-24-16(20)18(15)13-7-8-17(11-13)25(21,22)10-4-9-23-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIUUDVAEFFDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2820867.png)
![N'-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2-(2-fluorophenoxy)propanehydrazide](/img/structure/B2820869.png)
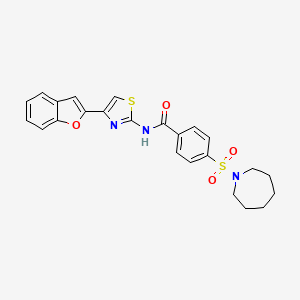
![1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2820872.png)

![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)
![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)
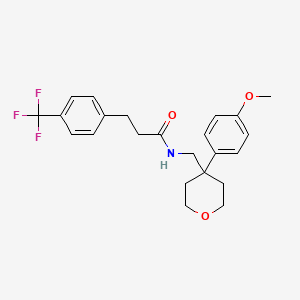
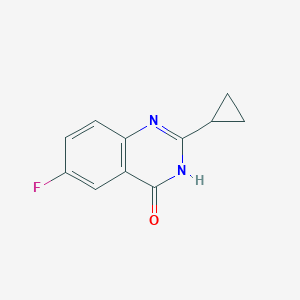
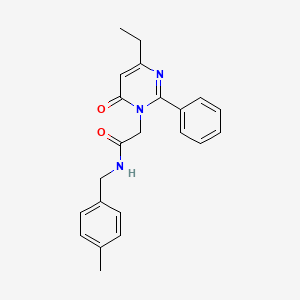
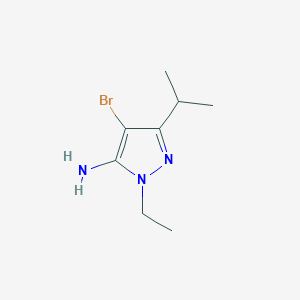
![2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2820882.png)